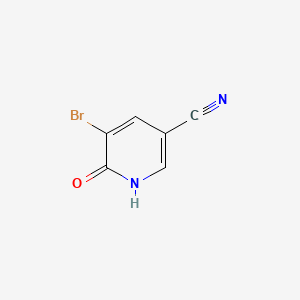

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H3BrN2O and its molecular weight is 199.007. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS Number: 19840-44-9) is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C6H3BrN2O. Its structure features a bromine atom at the 5-position, a keto group at the 6-position, and a carbonitrile group at the 3-position of the pyridine ring. This unique arrangement contributes to its biological activity by enabling interactions with various biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have shown effectiveness against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and other Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 16 | |

| Escherichia coli | 32 | |

| Klebsiella pneumoniae | 32 | |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly A549 human lung adenocarcinoma cells. Studies indicate that it reduces cell viability significantly, demonstrating cytotoxic effects comparable to traditional chemotherapeutics like cisplatin.

Table 2: Anticancer Activity Data

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of functional groups such as the bromine atom and carbonitrile enhances its binding affinity to enzymes or receptors involved in microbial resistance and cancer proliferation.

Interaction with Biological Macromolecules

The compound's amino and carbonitrile groups can form hydrogen bonds with target proteins, potentially inhibiting enzyme activity or modulating receptor functions. This interaction is crucial for understanding both its antimicrobial and anticancer mechanisms.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was found to be particularly effective against multidrug-resistant strains. The study highlighted its potential as a lead compound for developing new antibiotics targeting resistant pathogens.

Case Study 2: Anticancer Properties

A separate investigation into the anticancer properties of this compound involved treating A549 cells with varying concentrations. Results indicated a dose-dependent reduction in cell viability, suggesting that structural modifications could enhance its efficacy against lung cancer cells.

Structure–Activity Relationship (SAR)

The unique structural features of this compound play a significant role in its biological activity. Comparative studies with structurally similar compounds reveal that modifications at the bromine and carbonitrile positions can significantly alter both antimicrobial and anticancer activities.

Table 3: Structural Comparisons

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine | Methyl substitutions | Altered antibacterial properties |

| 2-Amino-5-bromo-6-oxo-1,6-dihydropyridine | Additional amino group | Enhanced anticancer activity |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds, including 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed activity against various Gram-positive and Gram-negative bacteria, suggesting potential utility as antimicrobial agents . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain dihydropyridine derivatives can inhibit the growth of cancer cell lines, such as MCF-7 (breast cancer) and others. The IC50 values obtained from these studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs .

Synthesis and Organic Chemistry

Building Block for Heterocycles

this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. It can undergo multiple reactions such as Michael additions and Hantzsch reactions to form more complex structures . This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Reactivity in Organic Synthesis

The compound's reactivity allows it to participate in diverse chemical transformations. For instance, it can be used in cyclocondensation reactions to create novel heterocycles with potential biological activities. Such transformations enhance the compound's utility in synthetic organic chemistry .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of dihydropyridine compounds, including this compound. The results indicated a dose-dependent inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The most potent derivatives exhibited MIC values lower than those of standard antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Screening

In another investigation focusing on the anticancer properties of dihydropyridine derivatives, researchers synthesized several analogs of this compound and tested them against various cancer cell lines. The findings revealed that certain modifications to the structure significantly enhanced cytotoxicity against MCF-7 cells, with IC50 values indicating promising therapeutic indices .

Data Summary Table

Properties

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIBXYJEJGGUFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652731 |

Source

|

| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19840-44-9 |

Source

|

| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.